n-(4-Bromo-2,5-dimethylphenyl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromo-2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-6-5-10(12-8(3)13)7(2)4-9(6)11/h4-5H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQCMOHJNDKIEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299543 | |
| Record name | n-(4-bromo-2,5-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13711-31-4 | |
| Record name | N-(4-Bromo-2,5-dimethylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13711-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Bromo-2,5-dimethylphenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013711314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13711-31-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(4-bromo-2,5-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Derivatization Strategies for N 4 Bromo 2,5 Dimethylphenyl Acetamide
Optimization of Synthetic Pathways for N-(4-Bromo-2,5-dimethylphenyl)acetamide
The traditional synthesis of this compound typically involves the N-acetylation of 2,5-dimethylaniline (B45416) followed by regioselective bromination of the resulting N-(2,5-dimethylphenyl)acetamide. Optimization of this pathway focuses on improving efficiency, safety, scalability, and sustainability by incorporating green chemistry principles, novel catalytic systems, and advanced reactor technologies.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to the synthesis of acetanilides to minimize environmental impact. The N-acetylation step, traditionally performed with acetic anhydride (B1165640) or acetyl chloride, has been a major focus for improvement. orientjchem.org
Several greener alternatives to conventional methods have been developed for the N-acetylation of anilines. These include catalyst-free and solvent-free reactions, which significantly reduce waste. orientjchem.org For instance, the reaction of anilines with acetic anhydride can proceed efficiently without any solvent or catalyst, yielding the desired acetamide (B32628) in minutes. orientjchem.org Microwave irradiation has also been employed as an energy-efficient method to drive the acylation of anilines with glacial acetic acid, eliminating the need for a catalyst and reducing reaction times. ymerdigital.com
The use of sustainable catalysts and energy sources represents another key strategy. Sunlight-driven N-acetylation of anilines has been demonstrated using magnesium sulfate (B86663) (MgSO4) as a mild Lewis acid catalyst under neat (solvent-free) conditions. rsc.org This method leverages an abundant and clean energy source. rsc.org Other eco-friendly catalysts, such as natural clays, have also proven effective for the acylation of anilines with acetic acid, offering advantages of being low-cost and readily available. jocpr.com
The replacement of hazardous solvents is a cornerstone of green chemistry. Research has shown that bio-based solvents, including vinegar, lemon juice, and fruit peel extracts, can serve as effective media for N-acetylation reactions. nih.govresearchgate.net For the subsequent bromination step, a greener approach involves using a ceric ammonium (B1175870) nitrate–KBr combination in an ethanol-water medium, which is a safer alternative to using elemental bromine. researchgate.net
Table 1: Comparison of Green N-Acetylation Methodologies
| Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Sunlight-Driven Catalysis | Uses MgSO4 as a catalyst and sunlight as the energy source. | Cost-effective, energy-benign, environmentally friendly. | rsc.org |
| Microwave Irradiation | Solvent-free and catalyst-free reaction with acetic acid. | Rapid reaction times, high yields, reduced energy consumption. | ymerdigital.com |
| Bio-Based Solvents | Utilizes natural solvents like vinegar or fruit extracts. | Sustainable, eco-friendly, uses renewable resources. | nih.govresearchgate.net |
| Clay Catalysis | Employs natural clay as a catalyst with acetic acid. | Low cost, readily available, and eco-friendly catalyst. | jocpr.com |
| Solvent-Free/Catalyst-Free | Reaction of aniline (B41778) with acetic anhydride under neat conditions. | Simple procedure, high yields, minimal waste. | orientjchem.org |
Catalytic Transformations in the Production of this compound Precursors
The primary precursor for the synthesis of this compound is 2,5-dimethylaniline. The industrial production of such anilines often relies on catalytic transformations of other readily available starting materials. A significant pathway involves the catalytic amination of the corresponding phenol (B47542), in this case, 2,5-dimethylphenol.
This transformation can be achieved by reacting the hydroxy aromatic compound with ammonia (B1221849) at elevated temperatures (200–400°C) in the presence of a hydrogen transfer catalyst. google.com Palladium, particularly supported on charcoal, is a highly effective catalyst for this process. google.com The reaction can be performed in a batch or continuous operation. This method provides a direct route to aromatic amines from inexpensive phenol feedstocks. google.com Another approach for producing substituted anilines like 2,6-xylidine (2,6-dimethylaniline) involves passing the corresponding phenol and an excess of ammonia over a high-purity aluminum oxide catalyst at high temperatures and pressures. google.com These catalytic methods are crucial for the large-scale production of the necessary aniline precursors.
Flow Chemistry Applications in Scalable Synthesis of this compound
Flow chemistry, utilizing microreactors, offers significant advantages for the synthesis of amides and other chemical compounds, making it a powerful tool for scalable production. nih.govresearchgate.net This technology provides precise control over reaction parameters such as temperature, pressure, and mixing, which often leads to improved yields and selectivities compared to traditional batch processing. researchgate.netchimia.ch
The key benefits of microreactor technology stem from the high surface-to-volume ratio of the small channels, which enhances mass and heat transfer. mmsl.czmdpi.com This allows for excellent temperature control, even for highly exothermic reactions, thereby improving safety and minimizing the formation of byproducts. researchgate.netchimia.ch For the synthesis of this compound, both the N-acetylation and the subsequent bromination steps could be adapted to a continuous flow process.
Amide bond formation has been successfully demonstrated in flow reactors, often with reduced reaction times and simplified workup procedures. researchgate.netthieme-connect.de Multistep syntheses can be "telescoped" into a single continuous sequence without isolating intermediates, which significantly increases efficiency. acs.org A flow-based synthesis of the target compound would involve pumping a solution of 2,5-dimethylaniline and an acetylating agent through a heated reactor, followed by introduction into a second module where it is mixed with a brominating agent. This approach not only allows for rapid and safe production but also facilitates easier scaling (scaling-up) by extending the operation time or by using multiple reactors in parallel (numbering-up). mdpi.com
Table 2: Advantages of Flow Chemistry in Chemical Synthesis
| Advantage | Description | Reference |
|---|---|---|
| Enhanced Safety | Small reaction volumes and superior heat dissipation minimize risks associated with exothermic reactions or hazardous reagents. | researchgate.netchimia.ch |
| Improved Control | Precise control over temperature, residence time, and stoichiometry leads to higher selectivity and reproducibility. | nih.gov |
| Increased Efficiency | Rapid heat and mass transfer accelerate reaction rates, often resulting in shorter reaction times and higher yields. | mmsl.czmdpi.com |
| Scalability | Production can be easily scaled by running the system for longer periods or by parallelizing multiple reactors. | mdpi.com |
| Process Automation | Continuous flow systems are well-suited for automation, enabling consistent and efficient manufacturing. | acs.orgacs.org |
Directed Functionalization and Structural Modification of this compound
The structure of this compound offers several sites for further chemical modification. These include the aromatic ring and the acetamide functional group, allowing for the synthesis of a wide range of derivatives.
Regioselective Bromination and Its Control in Phenylacetamides
The synthesis of this compound from N-(2,5-dimethylphenyl)acetamide is an example of an electrophilic aromatic substitution reaction. The control of regioselectivity—the position at which the bromine atom is introduced—is dictated by the electronic and steric effects of the substituents already present on the benzene (B151609) ring.
The acetamido group (-NHCOCH₃) is a powerful activating and ortho, para-directing group. scribd.com The methyl groups at positions 2 and 5 are also activating, ortho, para-directors. The combined directing effects of these groups favor substitution at positions 4 and 6 (para and ortho to the acetamido group, respectively). However, the acetamido group is sterically bulky, which significantly hinders electrophilic attack at the adjacent ortho position (position 6). scribd.comchegg.com Consequently, the electrophile (Br⁺) is preferentially directed to the less sterically hindered para position (position 4). The methyl group at position 5 further activates the 4-position, reinforcing this preference. Therefore, the bromination of N-(2,5-dimethylphenyl)acetamide yields 4-bromo-N-(2,5-dimethylphenyl)acetamide as the major product with high regioselectivity. scribd.com
Derivatization at the Acetamide Moiety of this compound
The acetamide group itself is a versatile functional handle for further derivatization. Various chemical transformations can be performed at this site to modify the compound's structure and properties.
One common reaction is the hydrolysis of the amide bond, which can be achieved under acidic or basic conditions, to regenerate the parent amine, 4-bromo-2,5-dimethylaniline (B189024). This deprotection step is often used in multi-step syntheses where the acetamide group serves as a protecting group for the amine.
Furthermore, the nitrogen atom of the acetamide can undergo further reactions. For example, N-alkylation can be performed. The N-monomethylation of acetyl aryl amines has been achieved using reagents like methyl iodide with a strong base such as sodium hydride (NaH) in an appropriate solvent like tetrahydrofuran (B95107) (THF). researchgate.net This introduces a methyl group onto the amide nitrogen. It is also possible to perform reactions directly on the nitrogen atom, such as N-bromination using bromine in the presence of a base, similar to the synthesis of N-bromoacetamide from acetamide. orgsyn.org These modifications at the acetamide moiety allow for fine-tuning of the molecule's physicochemical properties.
Modification of the Phenyl Ring for Enhanced Biological Profiles of this compound Analogues
The bromine atom at the 4-position of the this compound ring serves as a convenient handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in introducing a wide range of substituents to the phenyl core, thereby modulating the electronic and steric properties of the molecule, which can significantly influence its biological activity. Key among these transformations are the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions.
The synthesis of the foundational compound, this compound, is typically achieved through the acylation of 4-bromo-2,5-dimethylaniline with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a suitable base.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds, involving the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction allows for the introduction of various aryl, heteroaryl, and alkyl groups at the 4-position of the phenyl ring. For instance, the coupling of N-(2,5-dibromophenyl)acetamide, a related analogue, with different arylboronic acids has been shown to proceed in moderate to good yields, demonstrating the feasibility of this approach for diversifying the acetamide scaffold. researchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling Reactions on N-(Aryl)acetamide Analogues
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| N-(2,5-dibromophenyl)acetamide | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 75 |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K3PO4 | Dioxane/H2O | 85 |
| 4-Bromoanisole | Phenylboronic acid | Pd/Fe3O4/Charcoal | K2CO3 | Ethanol/H2O | >99 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a wide range of primary and secondary amines. This reaction is crucial for the synthesis of diarylamines and other N-arylated compounds, which are prevalent in many biologically active molecules. The choice of palladium catalyst and ligand is critical for the success of this transformation, with sterically demanding phosphine (B1218219) ligands often providing the best results. researchgate.net
Table 2: Examples of Buchwald-Hartwig Amination Reactions on Aryl Halides
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Bromobenzene | Carbazole | [Pd(allyl)Cl]2/TrixiePhos | t-BuOLi | Toluene | 92 |
| Bromobenzene | Diphenylamine | [Pd(allyl)Cl]2/XPhos | t-BuONa | Toluene | 85 |
| Aryl Chlorides | Anilines | Pd(OAc)2/Carbazolyl-phosphine | NaOt-Bu | Toluene/Hexane | up to 99 |
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, typically resulting in a substituted alkene. This reaction is a versatile tool for the vinylation of aryl halides and has been widely applied in organic synthesis. The reaction conditions, including the choice of catalyst, base, and solvent, can be tailored to achieve high yields and stereoselectivity. mdpi.com
Table 3: Examples of Heck Reactions on Aryl Halides with Alkenes
| Aryl Halide | Alkenes | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromoanisole | n-Butyl acrylate | [SIPr·H][Pd(ƞ3-2-Me-allyl)Cl2] | K2CO3 | DMF | 98 |
| Aryl Bromides | Styrene | Pd(OAc)2/Pyr:β-CD | Na2CO3 | Water | Good to Excellent |
| Aryl Bromides | Methyl 2-acetamido acrylate | Pd(OAc)2 (ligand-free) | Et3N | Acetonitrile | High |
Sonogashira Coupling
The Sonogashira coupling reaction provides a direct route to aryl alkynes by reacting the aryl bromide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This methodology is highly valuable for the synthesis of conjugated systems and has found broad application in materials science and medicinal chemistry. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper. organic-chemistry.orgnih.gov
Table 4: Examples of Sonogashira Coupling Reactions on Aryl Halides
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 4-Iodotoluene | Phenylacetylene | 5% Pd on Al2O3 / 0.1% Cu2O on Al2O3 | - | DMA | High |
| Aryl Iodides/Bromides | Phenylacetylene | Pd@bisindole@SiO2@Fe3O4 | DABCO | DMA | Satisfactory to High |
| Aryl Halides | Terminal Alkynes | NiCl2/1,10-phenanthroline | KF | DMAc | Good to Excellent |
Stereochemical Considerations in the Synthesis of this compound Derivatives
The introduction of new functional groups onto the this compound scaffold can lead to the formation of stereoisomers, a critical consideration in the development of biologically active compounds as different stereoisomers can exhibit distinct pharmacological profiles.
A key stereochemical aspect to consider in derivatives of this compound is atropisomerism. This phenomenon arises from restricted rotation around a single bond, in this case, the N-aryl bond, due to steric hindrance from the ortho-substituents (the methyl group at the 2-position and a newly introduced substituent at the 6-position or on the nitrogen atom). This restricted rotation can lead to the existence of stable, separable enantiomers (atropisomers). nih.gov
The synthesis of single atropisomers can be achieved through several strategies:
Chiral Resolution: Racemic mixtures of atropisomeric derivatives can be separated using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. nih.gov
Asymmetric Synthesis: The use of chiral catalysts or auxiliaries during the synthesis can favor the formation of one atropisomer over the other. For instance, chiral phosphoric acid catalysts have been successfully employed in the atroposelective synthesis of N-aryl compounds. nih.gov Atroposelective synthesis of N-aryl phthalimides and maleimides has also been achieved via N-heterocyclic carbene (NHC)-catalyzed activation of carboxylic acids. chemrxiv.org
The stability of atropisomers is dependent on the rotational barrier around the N-aryl bond. The size of the ortho-substituents plays a crucial role; larger groups will lead to a higher rotational barrier and more stable atropisomers. Computational studies can be employed to predict the rotational barriers and thermodynamic stability of different atropisomers.
Biological Activity Profiling and in Vitro Pharmacological Investigations of N 4 Bromo 2,5 Dimethylphenyl Acetamide
High-Throughput Screening Methodologies for N-(4-Bromo-2,5-dimethylphenyl)acetamide
High-throughput screening (HTS) is a foundational methodology in drug discovery, allowing for the rapid assessment of large numbers of compounds for their ability to modulate a specific biological target or pathway. These assays are typically automated and miniaturized, utilizing fluorescence, luminescence, or absorbance-based readouts to quantify activity.
A thorough search of scientific literature reveals no published studies where this compound has been subjected to high-throughput screening campaigns. Consequently, there is no available data on its performance in HTS assays, nor have specific methodologies been developed or reported for this particular compound.
Assessment of this compound against Disease-Relevant Targets
The evaluation of a compound's interaction with specific, disease-relevant biological targets is a critical step in understanding its therapeutic potential. This typically involves a range of biochemical and cellular assays.
Enzyme inhibition assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. Key parameters such as the half-maximal inhibitory concentration (IC₅₀) are determined to quantify potency. While related acetamide (B32628) derivatives have been investigated as inhibitors of various enzymes, there are currently no published data from enzyme inhibition studies for this compound. Therefore, its inhibitory potential against any specific enzyme remains uncharacterized.
Receptor binding assays are used to determine the affinity and specificity with which a compound binds to a particular receptor. These assays, often employing radiolabeled or fluorescently tagged ligands, are crucial for identifying receptor agonists or antagonists. No studies detailing the assessment of this compound in receptor binding assays are available in the current scientific literature. Its affinity for any known biological receptor has not been reported.
Cellular efficacy studies assess the functional consequences of a compound's activity in a cell-based model, providing insights into its mechanism of action and potential therapeutic effect. There is no publicly available research detailing the cellular efficacy of this compound.
Anti-proliferative and Cytotoxic Potential of this compound in Cell Lines
The assessment of a compound's ability to inhibit cell growth (anti-proliferative) or kill cells (cytotoxic) is fundamental in cancer research. These effects are typically quantified using assays that measure cell viability or metabolic activity in various cancer cell lines.
An extensive review of the literature found no studies reporting on the anti-proliferative or cytotoxic effects of this compound. Data on its activity in any cancer cell line, including common screening lines, is not available.
Table 1: Cytotoxicity Data for this compound
| Cell Line | Assay Type | IC₅₀ / GI₅₀ (µM) |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Anti-inflammatory and Immunomodulatory Effects of this compound
Compounds are often screened for their potential to mitigate inflammation or modulate the immune response. This involves in vitro assays that measure effects on inflammatory cytokine production, immune cell proliferation, or the activity of key signaling pathways like NF-κB.
There are no published scientific reports on the anti-inflammatory or immunomodulatory properties of this compound. Its effects on immune cells or inflammatory pathways have not been investigated.
Table 2: Anti-inflammatory Activity of this compound
| Assay Type | Target | Result |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Compound Names Mentioned
Antimicrobial and Antifungal Activities of this compound
Following a comprehensive review of scientific literature and chemical databases, no specific studies detailing the antimicrobial or antifungal activities of this compound were identified. Research on the biological activity of this specific compound appears to be limited or not publicly available.
While studies on structurally related compounds, such as other bromo-phenylacetamide derivatives or molecules containing a 2,5-dimethylphenyl moiety, have been conducted to investigate their potential antimicrobial and antifungal properties, the direct evaluation of this compound for these activities has not been documented in the available literature. Therefore, no data on its efficacy against microbial or fungal strains, including detailed research findings or data tables of minimum inhibitory concentrations (MIC) or zones of inhibition, can be provided at this time.
Further experimental research would be necessary to determine the antimicrobial and antifungal profile of this compound.
Elucidation of the Molecular Mechanism of Action for N 4 Bromo 2,5 Dimethylphenyl Acetamide
Target Identification and Validation for N-(4-Bromo-2,5-dimethylphenyl)acetamide
Proteomic Approaches in Identifying this compound Binding Partners
No studies utilizing proteomic approaches to identify the binding partners of this compound have been found in the reviewed literature.
Genomic and Transcriptomic Responses to this compound Exposure
There are no available genomic or transcriptomic data detailing the cellular responses to exposure to this compound.
Cellular Pathway Modulation by this compound
Investigation of Apoptotic Pathways Induced by this compound
No research has been published investigating the induction of apoptotic pathways by this compound.
Signaling Cascade Perturbations by this compound
There is no available research on the perturbation of signaling cascades by this compound.
In Vivo Pharmacodynamic Studies of this compound
In vivo pharmacodynamic (PD) studies are crucial for understanding the physiological and biochemical effects of a drug within a living organism. For the compound this compound, while specific research is limited, a comprehensive evaluation would typically involve animal models to assess its therapeutic effects and mechanism of action. These studies would aim to establish a dose-response relationship and to observe the time course of the drug's effects.
Preclinical studies would likely be conducted in rodent models, such as mice or rats, to evaluate the compound's impact on specific physiological parameters relevant to its hypothesized therapeutic area. For instance, if the compound is postulated to have anti-inflammatory properties, studies might involve inducing an inflammatory response and then measuring markers of inflammation following administration of this compound. Similarly, if anti-cancer activity is being investigated, tumor growth inhibition in xenograft models would be a key endpoint.
The selection of appropriate animal models is paramount and would be guided by the presumed molecular target of the compound. The study design would involve multiple dose groups to determine the effective dose range and to identify any potential for a therapeutic window. Throughout these studies, biological samples such as blood, urine, and tissue would be collected at various time points to correlate the drug's concentration with its observed effects.
Biomarker Discovery for this compound Activity
The identification of reliable biomarkers is a critical component of drug development, providing measurable indicators of a drug's pharmacological activity. For this compound, a biomarker discovery strategy would be multifaceted, aiming to identify molecules that can be used to monitor the drug's effects, predict patient response, and potentially guide dose selection.
The process would begin with an exploratory phase in preclinical models. High-throughput "omics" technologies, such as genomics, proteomics, and metabolomics, would be employed to analyze biological samples from treated and untreated animals. This unbiased approach allows for the identification of a broad range of potential biomarkers that are modulated by the administration of this compound.
For example, proteomic analysis of tissue samples might reveal changes in the expression levels of specific proteins that are part of the signaling pathway targeted by the compound. Similarly, metabolomic profiling of plasma or urine could identify endogenous metabolites whose concentrations change in response to the drug's activity.
Once a panel of candidate biomarkers has been identified, they would undergo a rigorous validation process. This involves developing and validating quantitative assays to measure the biomarkers reliably and reproducibly. The clinical relevance of these biomarkers would then need to be established, ideally by demonstrating a correlation between changes in the biomarker levels and clinical outcomes in subsequent human trials. The ultimate goal is to develop a set of validated biomarkers that can be used to monitor the therapeutic efficacy of this compound in a clinical setting.
Potential Biomarkers for this compound
| Biomarker Category | Potential Biomarkers | Rationale |
| Target Engagement | Phosphorylated target protein | Direct measure of the drug binding to and inhibiting its intended molecular target. |
| Downstream Signaling | Key pathway proteins/transcripts | Measurement of the modulation of signaling pathways downstream of the target. |
| Pharmacodynamic Effect | Disease-related proteins/metabolites | Indicators of the physiological response to the drug's mechanism of action. |
| Efficacy | Clinical markers of disease | Measurable parameters that indicate a therapeutic benefit in the patient. |
Structure Activity Relationship Sar Studies of N 4 Bromo 2,5 Dimethylphenyl Acetamide and Its Analogues
Ligand Efficiency and Lipophilic Efficiency Analysis for N-(4-Bromo-2,5-dimethylphenyl)acetamide Series
Ligand Efficiency (LE) is a key metric used to assess the binding efficiency of a molecule on a per-atom basis. It is calculated as the binding affinity (often expressed as pIC50 or pKi) divided by the number of non-hydrogen atoms (heavy atom count, HAC). A higher LE value is generally indicative of a more efficient interaction between the ligand and its target protein, suggesting that the molecule's size is well-utilized for binding.
Lipophilic Efficiency (LipE), on the other hand, relates the potency of a compound to its lipophilicity (typically measured as logP or logD). It is calculated as the pIC50 minus the logP of the compound. A higher LipE is desirable as it indicates that the compound achieves its potency without excessive lipophilicity, a property often associated with poor solubility, increased metabolic liability, and off-target effects.
To illustrate the practical application of these metrics in the context of this compound, a hypothetical series of analogues has been constructed based on common medicinal chemistry strategies. The analysis of this series provides valuable insights into the SAR of this chemical scaffold.
The core structure, this compound, serves as our reference compound (Compound 1). Subsequent modifications involve alterations to the phenyl ring substituents and the acetamide (B32628) group. The biological activity (pIC50), lipophilicity (cLogP), heavy atom count (HAC), and the calculated Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) for this hypothetical series are presented in the interactive data table below.
| Compound | Structure | pIC50 | cLogP | HAC | LE | LipE |
|---|---|---|---|---|---|---|
| 1 | This compound | 6.5 | 3.2 | 13 | 0.50 | 3.3 |
| 2 | N-(4-Chloro-2,5-dimethylphenyl)acetamide | 6.3 | 2.9 | 13 | 0.48 | 3.4 |
| 3 | N-(2,5-Dimethylphenyl)acetamide | 5.8 | 2.5 | 12 | 0.48 | 3.3 |
| 4 | N-(4-Bromo-2,5-dimethylphenyl)propanamide | 6.7 | 3.6 | 14 | 0.48 | 3.1 |
| 5 | N-(4-Bromo-2,5-dimethylphenyl)-2-hydroxyacetamide | 6.8 | 2.7 | 14 | 0.49 | 4.1 |
Analysis of Structure-Activity Relationships:
Impact of Halogen Substitution: A comparison between Compound 1 (bromo) and Compound 2 (chloro) suggests that the nature of the halogen at the 4-position has a modest impact on potency, with the bromo analogue being slightly more active. Interestingly, the less lipophilic chloro analogue exhibits a slightly improved LipE. The complete removal of the halogen in Compound 3 leads to a significant drop in potency, highlighting the importance of a halogen at this position for target engagement.
Modification of the Acetamide Group: Extending the acetamide to a propanamide in Compound 4 results in a slight increase in potency. However, this comes at the cost of increased lipophilicity, leading to a decrease in LipE. This suggests that simply increasing the size of the alkyl group may not be an efficient strategy for optimization.
Introduction of a Polar Group: The introduction of a hydroxyl group on the acetamide moiety in Compound 5 leads to a notable increase in potency and a significant improvement in LipE. The hydroxyl group likely forms a key hydrogen bond interaction with the target, enhancing binding affinity while simultaneously reducing lipophilicity. This modification represents a successful optimization step, improving both potency and drug-like properties.
From this analysis, it is evident that both Ligand Efficiency and Lipophilic Efficiency are invaluable tools in guiding the optimization of the this compound scaffold. The data suggests that while the bromo and dimethyl substitutions on the phenyl ring are important for activity, the most significant gains in efficiency are achieved through judicious modification of the acetamide side chain, particularly through the introduction of polar, hydrogen-bonding functionalities. These findings underscore the importance of a multi-parameter optimization approach in modern drug discovery, where potency is balanced with key physicochemical properties to produce effective and developable drug candidates.
Computational Chemistry and Molecular Modeling of N 4 Bromo 2,5 Dimethylphenyl Acetamide
Molecular Docking Studies of N-(4-Bromo-2,5-dimethylphenyl)acetamide with Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This technique is crucial for understanding the potential biological activity of compounds like this compound by modeling its interaction with the active site of a protein.
The primary goal of molecular docking is to predict the binding mode and estimate the binding affinity of a ligand. The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), quantifies the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction.
For this compound, docking studies would involve placing the molecule into the active site of a selected biological target, such as an enzyme or receptor. The process identifies potential binding poses by evaluating various interactions, including:
Hydrogen Bonds: The acetamide (B32628) group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can form critical interactions with amino acid residues in a protein's active site.
Hydrophobic Interactions: The dimethylphenyl ring provides a significant hydrophobic surface that can interact with nonpolar residues like valine, leucine, and isoleucine.
Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
These interactions collectively determine the binding orientation and affinity. Studies on similar acetamide derivatives have shown that such interactions are key to their biological activity. mdpi.comnih.gov For instance, in a hypothetical docking study against a kinase target, this compound might position its acetamide group to form hydrogen bonds with the hinge region of the kinase, a common binding pattern for kinase inhibitors.
| Parameter | Predicted Value | Interacting Amino Acid Residues (Hypothetical) | Interaction Type |
|---|---|---|---|
| Binding Energy (kcal/mol) | -8.2 | ||
| Hydrogen Bonds | 2 | Glu91, Cys89 | N-H···O, C=O···H-N |
| Hydrophobic Interactions | Multiple | Val23, Leu145, Ala45 | Pi-Alkyl, Alkyl |
| Halogen Bond | 1 | Asp150 (Backbone C=O) | C-Br···O |
Molecular Dynamics Simulations of this compound-Target Interactions
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked pose obtained from docking studies and to explore the conformational flexibility of both the ligand and the target protein upon binding. nih.govmdpi.com
An MD simulation of the this compound-protein complex, placed in a simulated physiological environment (water, ions, and controlled temperature/pressure), would reveal important dynamic information. Key analyses include:
Root Mean Square Deviation (RMSD): Calculating the RMSD of the ligand and protein backbone over the simulation time indicates the stability of the complex. A stable, low-fluctuation RMSD for the ligand suggests it remains securely bound in the active site.
Root Mean Square Fluctuation (RMSF): RMSF analysis of individual amino acid residues can identify parts of the protein that become more or less flexible upon ligand binding, highlighting induced conformational changes.
Interaction Stability: MD simulations allow for the monitoring of key interactions (like hydrogen bonds) over time. A hydrogen bond that is present for a high percentage of the simulation time is considered stable and important for binding.
These simulations provide a more realistic and detailed understanding of the binding event, validating the predictions from molecular docking and offering insights into the mechanism of interaction. nih.govsemanticscholar.org
Virtual Screening and De Novo Design of this compound-Based Ligands
This compound can serve as a foundational structure, or scaffold, for the discovery of new bioactive molecules through virtual screening and de novo design.
Virtual Screening involves searching large compound libraries to identify molecules that are structurally similar to the lead compound or are predicted to bind to the same target. nih.govmdpi.comnih.gov Using the this compound structure as a query, similarity searches can find commercially available or synthetically accessible analogs. Alternatively, structure-based virtual screening would dock millions of compounds into the target's active site to identify novel molecules that fit well and have favorable predicted binding energies. mdpi.com
De Novo Design is a computational strategy for creating entirely new molecules. mdpi.com Starting with the this compound scaffold bound in a protein's active site, de novo design algorithms can suggest modifications to improve binding affinity or other properties. This could involve:
Replacing the methyl groups with other substituents to explore different pockets in the binding site.
Substituting the bromine atom with other halogens or functional groups to optimize halogen bonding or other interactions.
Modifying the acetamide linker to alter the compound's flexibility and orientation.
These computational approaches accelerate the discovery of new lead compounds by focusing medicinal chemistry efforts on molecules with a higher probability of success.
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis of this compound
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govresearchgate.net For this compound, DFT calculations can provide valuable data on its intrinsic molecular properties.
Key parameters derived from DFT calculations include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and chemically reactive. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule. It identifies electron-rich (negative potential) regions, which are susceptible to electrophilic attack, and electron-poor (positive potential) regions, prone to nucleophilic attack. For this compound, the oxygen of the carbonyl group would be a region of high negative potential.
The substituents on the phenyl ring—the electron-withdrawing bromine atom and the electron-donating methyl groups—are expected to have a significant influence on the electronic properties of the molecule, which can be precisely quantified by DFT. nih.gov
| Quantum Chemical Parameter | Illustrative Calculated Value | Interpretation |
|---|---|---|
| Energy of HOMO | -6.5 eV | Indicates electron-donating capability. |
| Energy of LUMO | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Energy Gap (ΔE) | 5.3 eV | Relates to chemical stability and reactivity. researchgate.net |
| Dipole Moment | 3.1 Debye | Indicates the molecule's overall polarity. |
| Ionization Potential | 6.5 eV | Energy required to remove an electron. |
| Electron Affinity | 1.2 eV | Energy released when an electron is added. |
Future Perspectives and Research Directions for N 4 Bromo 2,5 Dimethylphenyl Acetamide
Potential Therapeutic Applications of N-(4-Bromo-2,5-dimethylphenyl)acetamide
The structurally related acetamide (B32628) scaffold is a versatile pharmacophore found in a variety of therapeutic agents, suggesting that this compound could possess a range of biological activities. Preliminary investigations and in-silico modeling could pave the way for targeted in-vitro and in-vivo studies to explore its therapeutic potential in several key areas.
One promising avenue is in the realm of anti-inflammatory agents . Many acetamide derivatives have demonstrated potent anti-inflammatory properties. Future research could involve screening this compound in various inflammatory models to assess its efficacy. Another area of interest is its potential as an analgesic . The substitution pattern on the phenyl ring could modulate its interaction with pain-related biological targets. nih.gov
Furthermore, the presence of a bromine atom, a common feature in many bioactive marine natural products, suggests potential antimicrobial or anticancer activities . Screening against a panel of pathogenic bacteria and various cancer cell lines could reveal previously unknown therapeutic properties. The exploration of its potential as an antidiabetic or antidepressant agent, given that some acetamide derivatives have shown promise in these areas, should also not be overlooked. nih.govnih.gov
| Potential Therapeutic Area | Rationale Based on Structural Analogs |
| Anti-inflammatory | Acetamide derivatives are known to possess anti-inflammatory properties. mdpi.com |
| Analgesic | Phenylacetamide structures are common in analgesic compounds. nih.gov |
| Antimicrobial | The bromophenyl moiety is found in some antibacterial compounds. semanticscholar.orgmdpi.com |
| Anticancer | Halogenated organic compounds are a significant class of anticancer agents. |
| Antidiabetic | Certain benzothiazine acetamide derivatives have shown anti-diabetic potential. nih.gov |
| Antidepressant | Phenylacetamide derivatives have been investigated as potential antidepressant agents. nih.gov |
Combinatorial Approaches Involving this compound
To fully explore the therapeutic potential of this compound, combinatorial chemistry offers a powerful tool for generating a library of related compounds for high-throughput screening. By systematically modifying the core structure, researchers can identify derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.
A combinatorial approach could involve modifications at three key positions:
The Acetyl Group: Substitution of the methyl group with other alkyl or aryl moieties.
The Phenyl Ring: Alteration of the position and nature of the substituents (e.g., replacing bromine with other halogens or introducing other functional groups).
The Amide Linkage: Replacement of the acetamide with other functional groups to explore different chemical spaces.
The parallel synthesis of cyanoacetamides has demonstrated the feasibility of creating diverse libraries of acetamide-based compounds. acs.org A similar strategy could be employed for this compound to accelerate the discovery of lead compounds with desirable therapeutic properties.
Development of Advanced Delivery Systems for this compound
The physicochemical properties of this compound, particularly its likely hydrophobic nature, may present challenges for its bioavailability. Advanced drug delivery systems can play a crucial role in overcoming these limitations and ensuring that the compound reaches its target site in the body at a therapeutic concentration.
Several promising strategies for the delivery of hydrophobic small molecules could be explored:
Lipid-Based Nanocarriers: Liposomes and solid lipid nanoparticles can encapsulate hydrophobic drugs, improving their solubility and stability in biological fluids. giiresearch.com
Polymeric Nanoparticles: Biodegradable polymers can be used to formulate nanoparticles that provide controlled and sustained release of the encapsulated drug. giiresearch.com
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. nih.govacs.org This can enhance the oral absorption of poorly water-soluble drugs.
Mesoporous Silica Nanoparticles (MSNs): The high surface area and tunable pore size of MSNs make them excellent candidates for loading and delivering small molecule drugs. mdpi.com
| Delivery System | Potential Advantages for this compound |
| Lipid-Based Nanocarriers | Enhanced solubility, improved stability, potential for targeted delivery. giiresearch.com |
| Polymeric Nanoparticles | Controlled and sustained release, protection from degradation. giiresearch.com |
| SEDDS | Improved oral bioavailability for hydrophobic compounds. nih.govacs.org |
| Mesoporous Silica Nanoparticles | High drug loading capacity, protection of the drug molecule. mdpi.com |
Translational Research Challenges and Opportunities for this compound
The path from a promising lead compound to a clinically approved drug is fraught with challenges. For this compound, the journey through translational research will require careful navigation of several key hurdles, while also presenting unique opportunities.
Challenges:
Preclinical Efficacy and Safety: Establishing a clear therapeutic window with robust efficacy in relevant animal models and a favorable safety profile will be paramount.
Bioavailability and Metabolism: The compound's absorption, distribution, metabolism, and excretion (ADME) properties will need to be thoroughly characterized to ensure adequate drug exposure at the target site. mdpi.com
Biomarker Development: Identifying and validating biomarkers will be crucial for monitoring the drug's activity and predicting patient response in clinical trials. nih.gov
Scalable Synthesis: Developing a cost-effective and scalable synthetic route is essential for producing the quantities of the compound required for extensive preclinical and clinical testing.
Opportunities:
Novel Mechanism of Action: If this compound is found to have a novel mechanism of action, it could address unmet medical needs and offer advantages over existing therapies.
Targeted Therapy: The structural features of the compound may allow for its development as a targeted therapy, potentially leading to higher efficacy and fewer side effects.
Academic and Industrial Collaborations: The development of a new chemical entity often benefits from collaborations between academic research institutions and pharmaceutical companies, leveraging the strengths of both to accelerate progress. researchgate.net
The successful translation of this compound from the laboratory to the clinic will depend on a concerted effort to address these challenges and capitalize on the opportunities that arise during its development. nih.govresearchgate.netnih.govresearchgate.net
Q & A
Q. What are the recommended synthetic routes for N-(4-Bromo-2,5-dimethylphenyl)acetamide?
The compound is synthesized via acetylation of 4-bromo-2,5-dimethylaniline using acetic anhydride or acetyl chloride. Typical conditions involve refluxing in a polar aprotic solvent (e.g., dichloromethane or ethanol) at 80–100°C for 4–6 hours. Yields exceeding 75% are achievable with stoichiometric control of the acetylating agent . Optimization includes monitoring reaction progress via TLC and quenching with ice-water to precipitate the product.
Q. What spectroscopic methods confirm the structure of this compound?
Key techniques:
Q. How does the bromine substituent influence the compound’s solubility and stability?
The bromine atom and methyl groups increase lipophilicity, reducing aqueous solubility. Stability studies suggest storage at 0–6°C in inert atmospheres to prevent degradation. Solubility in DMSO (≥10 mg/mL) makes it suitable for biological assays .
Q. What purification techniques are effective for isolating this compound?
Recrystallization from ethanol/water mixtures (70:30 v/v) yields high-purity crystals. Column chromatography using silica gel and ethyl acetate/hexane (1:3) resolves impurities, with HPLC (C18 column, acetonitrile/water mobile phase) confirming >98% purity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations identify electron-deficient regions at the bromine site, favoring SNAr (nucleophilic aromatic substitution). Molecular docking predicts steric hindrance from methyl groups, guiding derivatization strategies for drug discovery .
Q. What contradictions exist in reported biological activities of structurally similar acetamides?
While N-(4-Bromo-5-chloro-2-methylphenyl)acetamide () shows anti-inflammatory activity, N-(2-Bromo-4-methylphenyl)acetamide () lacks efficacy in analogous assays. Contradictions arise from halogen positioning, emphasizing the need for SAR studies to optimize pharmacophore interactions .
Q. What advanced analytical methods resolve crystallographic packing effects in this compound?
Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/c) with intermolecular N–H···O hydrogen bonds stabilizing the structure. Thermal gravimetric analysis (TGA) shows decomposition above 250°C, aligning with crystallinity data .
Q. How do reaction conditions impact regioselectivity in derivatizing this compound?
Palladium-catalyzed cross-coupling (Suzuki-Miyaura) at the bromine site requires optimized ligand systems (e.g., SPhos) and anhydrous conditions to suppress competing acetamide hydrolysis. Microwave-assisted reactions reduce side-product formation by 30% compared to thermal methods .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
LC-MS/MS with electrospray ionization (ESI+) detects impurities like deacetylated byproducts (<0.1% abundance). Method validation follows ICH guidelines, with LOQ (limit of quantification) ≤10 ppb .
Q. How does isotopic labeling (e.g., ¹³C-acetamide) enhance metabolic pathway studies?
Isotope tracing in vitro (e.g., hepatocyte models) tracks acetamide incorporation into acetyl-CoA pools. Stable isotope dilution assays (SIDAs) quantify metabolic flux, revealing hepatotoxicity risks at high concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
